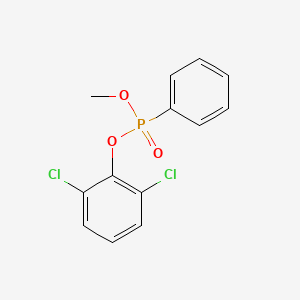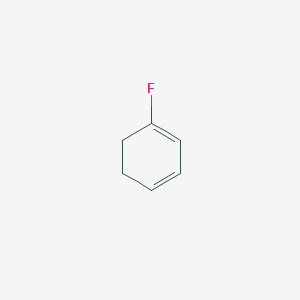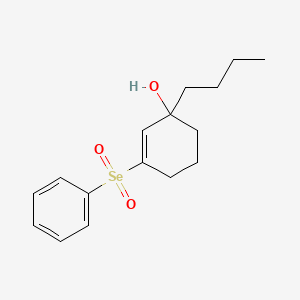![molecular formula C14H11BrO5 B14448710 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-26-3](/img/structure/B14448710.png)
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one typically involves multiple steps. One common method includes the bromination of visnagin, followed by methylation and further reactions to introduce the desired functional groups . The reaction conditions often involve the use of reagents such as potassium carbonate, acetone, and dimethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce different alkyl or aryl groups.
Scientific Research Applications
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating conditions related to oxidative stress.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways and interacting with specific enzymes and receptors involved in inflammation and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Khellin: The parent compound, known for its vasodilatory and anti-inflammatory properties.
Visnagin: Another furochromone with similar biological activities.
Bergapten: A related compound with phototoxic properties used in phototherapy.
Uniqueness
6-Bromo-4,9-dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one is unique due to its bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
| 76301-26-3 | |
Molecular Formula |
C14H11BrO5 |
Molecular Weight |
339.14 g/mol |
IUPAC Name |
6-bromo-4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H11BrO5/c1-6-9(15)10(16)8-11(17-2)7-4-5-19-12(7)14(18-3)13(8)20-6/h4-5H,1-3H3 |
InChI Key |
OYZHIRDSZZILGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)








